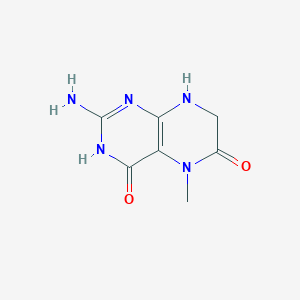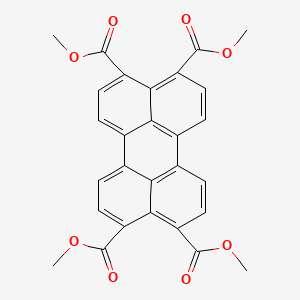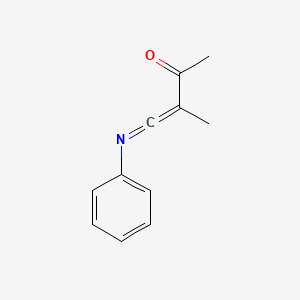
2-(4-Isothiocyanatophenyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isothiocyanatophenyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with an isothiocyanate group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-isothiocyanatobenzoyl chloride under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminothiophenol attacks the carbon of the isothiocyanate group, leading to the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation and the use of ionic liquids as solvents have been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Isothiocyanatophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isothiocyanatophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Isothiocyanatophenyl)benzothiazole involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents. The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it a potent molecule for therapeutic applications .
Comparación Con Compuestos Similares
- 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Nitrophenyl)benzothiazole
Comparison: 2-(4-Isothiocyanatophenyl)benzothiazole stands out due to its unique isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-(4-Aminophenyl)benzothiazole lacks the isothiocyanate group, resulting in different chemical and biological properties. Similarly, 2-(4-Nitrophenyl)benzothiazole has a nitro group that influences its reactivity and applications differently .
Propiedades
Número CAS |
43088-08-0 |
|---|---|
Fórmula molecular |
C14H8N2S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-(4-isothiocyanatophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
Clave InChI |
NKCCRUUAGLJWPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
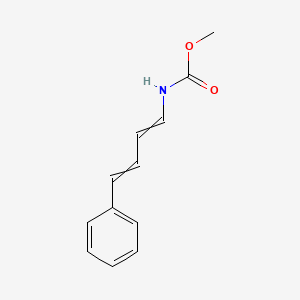

![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
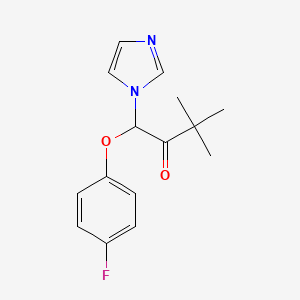
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
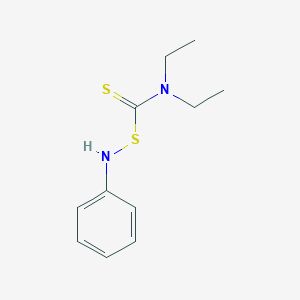
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
